molecular formula C9H12N2O2 B13925650 8-Methyl-5,6,7,8-tetrahydro-2,4-quinazolinedione

8-Methyl-5,6,7,8-tetrahydro-2,4-quinazolinedione

Cat. No.: B13925650
M. Wt: 180.20 g/mol
InChI Key: FFYNFIFCDASFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-5,6,7,8-tetrahydro-2,4-quinazolinedione is a heterocyclic compound with the molecular formula C9H12N2O2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinazoline core structure with a methyl group at the 8th position and a tetrahydro configuration, making it a unique and valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6,7,8-tetrahydro-2,4-quinazolinedione typically involves the condensation of an alicyclic α, β-diketone with an α, β-diamine . This reaction is carried out under controlled conditions to ensure the formation of the desired quinazoline ring structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-5,6,7,8-tetrahydro-2,4-quinazolinedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

8-Methyl-5,6,7,8-tetrahydro-2,4-quinazolinedione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-5,6,7,8-tetrahydro-2,4-quinazolinedione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to bind to sphingosine-1-phosphate receptor 2 (S1PR2), affecting signaling pathways involved in cell proliferation and migration . The exact molecular interactions and pathways depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Uniqueness: 8-Methyl-5,6,7,8-tetrahydro-2,4-quinazolinedione is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as S1PR2, highlights its potential as a valuable scaffold for drug development and other scientific research applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

8-methyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H12N2O2/c1-5-3-2-4-6-7(5)10-9(13)11-8(6)12/h5H,2-4H2,1H3,(H2,10,11,12,13)

InChI Key

FFYNFIFCDASFFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1NC(=O)NC2=O

Origin of Product

United States

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